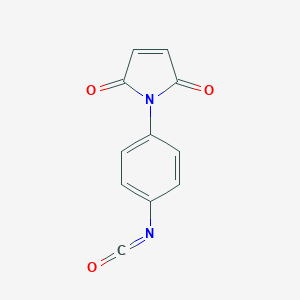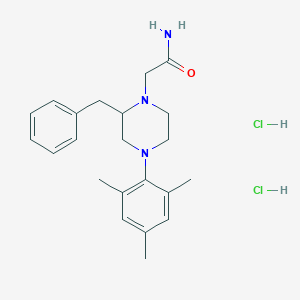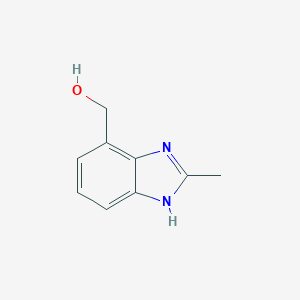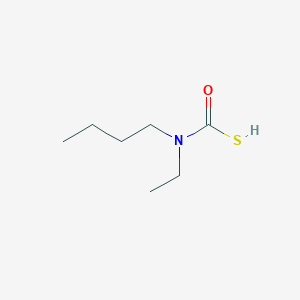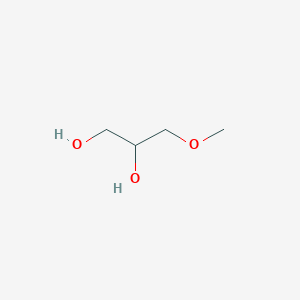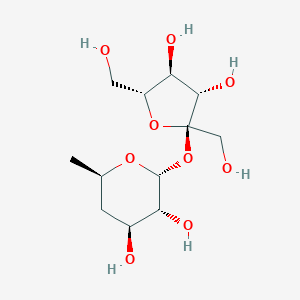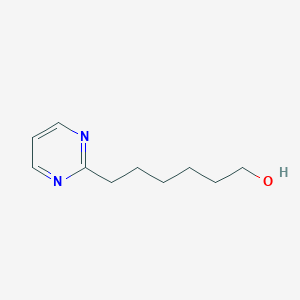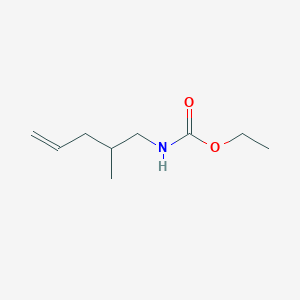
Ethyl (2-methylpent-4-en-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-methylpent-4-enyl)carbamate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methylpent-4-enyl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of ethyl N-(2-methylpent-4-enyl)carbamate often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Ethyl N-(2-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce primary or secondary amines .
科学研究应用
Ethyl N-(2-methylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
作用机制
The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, leading to the disruption of normal cellular functions. This mechanism is similar to other carbamates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function .
相似化合物的比较
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another related compound with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
Ethyl N-(2-methylpent-4-enyl)carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
112476-23-0 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI 键 |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
规范 SMILES |
CCOC(=O)NCC(C)CC=C |
同义词 |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

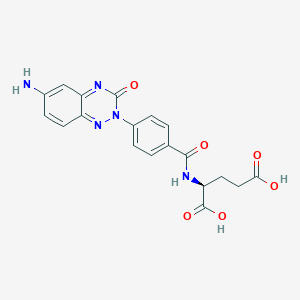
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
